

# Pazufloxacin pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pazufloxacin

CAS No.: 127045-41-4

Cat. No.: S002387

[Get Quote](#)

## Core Pharmacological Properties

The table below summarizes the fundamental pharmacological data for **Pazufloxacin** Mesilate.

| Property            | Details                                                                    | Reference   |
|---------------------|----------------------------------------------------------------------------|-------------|
| Drug Class          | Fluoroquinolone antibacterial agent                                        | [1] [2] [3] |
| Mechanism of Action | Inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV | [2] [3]     |
| Primary Targets     | Enzymes essential for DNA replication, transcription, and repair           | [2]         |
| Administration      | Intravenous infusion (over 30-60 minutes)                                  | [3]         |
| Chemical Formula    | $C_{17}H_{19}FN_2O_7S$                                                     | [4] [5]     |
| Molecular Weight    | 414.4 g/mol                                                                | [4] [5]     |
| CAS Number          | 163680-77-1                                                                | [4] [5]     |

## Mechanism of Action and Bacterial Resistance

**Pazufloxacin** exerts its bactericidal effect by directly targeting bacterial DNA synthesis.



[Click to download full resolution via product page](#)

*Diagram 1: **Pazufloxacin** mechanism of action. **Pazufloxacin** inhibits DNA gyrase and topoisomerase IV, disrupting DNA replication and causing bacterial cell death.*

- **Enzyme Inhibition:** The drug binds to the DNA-enzyme complexes of DNA gyrase and topoisomerase IV, disrupting their function. DNA gyrase is responsible for introducing negative supercoils into DNA, essential for replication and transcription. Topoisomerase IV is crucial for decatenating, or separating, interlinked daughter DNA chromosomes after replication [2].
- **Cellular Consequences:** Inhibition of these enzymes leads to irreversible double-strand breaks in bacterial DNA, cessation of cell proliferation, and ultimately, bacterial cell death [2].
- **Resistance Profile:** **Pazufloxacin** demonstrates **potent activity against strains resistant to other antibiotics**, including cephalosporins, carbapenems, and aminoglycosides. This makes it a viable therapeutic option for infections caused by multi-drug resistant Gram-negative bacteria [1].

## Pharmacokinetics and Pharmacodynamics

The tables below consolidate key pharmacokinetic parameters and pharmacodynamic target attainment data.

**Table 1: Key Pharmacokinetic Parameters (500 mg, 0.5-hour IV infusion) [6] [3]**

| Parameter                   | Plasma                                                                                          | Bile                        | Notes                             |
|-----------------------------|-------------------------------------------------------------------------------------------------|-----------------------------|-----------------------------------|
| Time to Peak (T~max~)       | 0.5 hours (end of infusion)                                                                     | ~1.25 hours                 | Delay of ~0.75 hours in bile [6]. |
| Peak Concentration (C~max~) | -                                                                                               | 2.13 ± 0.74 x Plasma C~max~ | High tissue penetration [6].      |
| Area Under Curve (AUC)      | -                                                                                               | 3.58 ± 1.15 x Plasma AUC    | High systemic exposure [6].       |
| Elimination Half-Life       | 1.65 - 1.88 hours                                                                               | -                           | Terminal phase [3].               |
| Excretion                   | 89.5 - 93.8% in urine (as unchanged drug)                                                       | -                           | Primarily renal [3].              |
| Distribution                | Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and CSF [3]. |                             |                                   |

**Table 2: Pharmacodynamic Target Attainment in Bile (Monte Carlo Simulation) [6]**

| Dosing Regimen         | PD Target     | Probability of Target Attainment (PTA) against MIC ≤2 mg/L |
|------------------------|---------------|------------------------------------------------------------|
| 500 mg every 8 hours   | AUC/MIC ≥ 100 | > 90%                                                      |
| 1000 mg every 12 hours | AUC/MIC ≥ 100 | > 90%                                                      |

| Dosing Regimen   | PD Target                                                                                                                | Probability of Target Attainment (PTA) against MIC $\leq 2$ mg/L |
|------------------|--------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------|
| Target Pathogens | <i>Escherichia coli</i> , <i>Klebsiella pneumoniae</i> , <i>Enterobacter cloacae</i> (common in biliary infections) [6]. |                                                                  |

- **Distribution:** **Pazufloxacin** achieves **high concentrations in various tissues and body fluids**, including the biliary tract, lungs, and genital organs, which underpins its efficacy in treating infections at these sites [6] [3].
- **Dosing Optimization:** The high probability of attaining pharmacodynamic targets (AUC/MIC) with specific regimens supports its use against common pathogens in biliary tract infections [6].

## Experimental Protocols for Key Studies

Here are the detailed methodologies for two critical studies that elucidate the drug's profile.

### Protocol 1: Assessing Convulsant Activity (Mouse Model) [7]

- **Objective:** To evaluate the potential of **Pazufloxacin** Mesilate (PZFX), alone and in combination with NSAIDs, to induce convulsions.
- **Test System:** Mice (via intravenous or intracerebroventricular administration).
- **Procedure:**
  - **IV Administration:** Administer PZFX intravenously at increasing doses (e.g., up to 200 mg/kg) to mice pre-treated with oral NSAIDs like 4-biphenylacetic acid (BPAA, 100 mg/kg).
  - **Intracerebroventricular (ICV) Administration:** Administer PZFX directly into the cerebral ventricle to assess direct central nervous system effects.
  - **Observation & Endpoint:** Closely monitor and record the onset of convulsions in the animals for a specified period post-dosing. The dose at which convulsions occur is recorded.
- **Key Findings:** PZFX demonstrated **remarkably weak convulsant activity** compared to other quinolones (e.g., enoxacin, ciprofloxacin). It did not induce convulsions at 200 mg/kg IV when combined with most NSAIDs [7].

### Protocol 2: Pharmacokinetics in Human Bile [6]

- **Objective:** To characterize the pharmacokinetics and pharmacodynamics of PZFX in the bile of patients undergoing biliary-pancreatic surgery.

- **Study Population:** 10 patients with endoscopic nasal bile drainage.
- **Dosing:** A single 500 mg dose of **Pazufloxacin** administered via a 0.5-hour intravenous infusion.
- **Sample Collection:** Simultaneous collection of blood and bile samples at pre-dose, 0.5 hours (end of infusion), and at multiple time points up to 5 hours post-dose.
- **Bioanalysis:** Concentrations of PZFX in plasma and bile are determined using a validated **High-Performance Liquid Chromatography (HPLC)** method.
- **Data Analysis:**
  - Use **non-compartmental analysis** to estimate primary PK parameters ( $C_{\sim}max_{\sim}$ ,  $T_{\sim}max_{\sim}$ , AUC).
  - Calculate bile-to-plasma ratios for AUC and  $C_{\sim}max_{\sim}$ .
  - Perform **compartmental modeling** and **Monte Carlo simulation** (n=10,000) to estimate the probability of achieving pharmacodynamic targets (AUC/MIC) for various dosing regimens.

## Clinical Efficacy and Safety Profile

**Therapeutic Applications** **Pazufloxacin** is indicated for treating moderate to severe infections, including [1] [3]:

- **Respiratory tract infections** (pneumonia, lung abscess)
- **Abdominal infections** (peritonitis, intra-abdominal infections, cholecystitis)
- **Urinary tract infections** (pyelonephritis, cystitis)
- **Gynecological infections** (endometriosis)
- **Skin and soft tissue infections**, including secondary infections in trauma, burns, or surgical wounds

### Safety and Tolerability

- **Favorable Neurological Profile:** As demonstrated in experimental models, **Pazufloxacin** has **significantly weaker convulsion-inducing activity** compared to many other quinolones, a known class side effect [1] [7].
- **Common Adverse Reactions:** Include gastrointestinal disorders (diarrhea, nausea, vomiting), injection site reactions (pain, phlebitis), and rashes [3].
- **Significant Risks:** Hypersensitivity reactions can occur. Convulsions are listed but are considered rare [3].
- **Contraindications:** Hypersensitivity to the drug and pregnancy [3].

## Conclusion for R&D Professionals

**Pazufloxacin** mesilate presents a compelling profile for a fluoroquinolone antibiotic, distinguished by its:

- **Dual-Target Mechanism:** Potent inhibition of both DNA gyrase and topoisomerase IV.
- **Broad-Spectrum Efficacy:** Particularly against resistant Gram-negative pathogens.
- **Favorable Distribution:** Excellent penetration into key tissues like the biliary tract.
- **Improved Safety:** Notably lower convulsant potential compared to older quinolones.

These properties, supported by robust pharmacokinetic and pharmacodynamic data, position it as a valuable agent for treating challenging infections and warrant its consideration in antimicrobial development strategies.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. [Pharmacological properties and expected clinical role of an injectable new quinolone antibiotic, pazufloxacin mesilate] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. What is the mechanism of Pazufloxacin Mesilate? [[synapse.patsnap.com](https://synapse.patsnap.com)]
3. Pazufloxacin - Singapore [[mims.com](https://mims.com)]
4. Pazufloxacin Mesilate [[go.drugbank.com](https://go.drugbank.com)]
5. Pazufloxacin Mesylate | CAS 163680-77-1 | SCBT - Santa Cruz Biotechnology [[scbt.com](https://scbt.com)]
6. Pharmacokinetics and pharmacodynamic target attainment ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
7. [Drug interactions between nonsteroidal anti-inflammatory drug and pazufloxacin mesilate, a new quinolone antibacterial agent for intravenous use: convulsions in mice after intravenous or intracerebroventricular administration] - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

To cite this document: Smolecule. [Pazufloxacin pharmacological properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002387#pazufloxacin-pharmacological-properties>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)